2-Bromo-3,5-difluorobenzonitrile

Organic Synthesis Process Chemistry Halogenation

2-Bromo-3,5-difluorobenzonitrile (CAS 425379-37-9) is the ortho-bromo regioisomer—not the more accessible 4-bromo isomer. Direct bromination of 3,5-difluorobenzonitrile yields exclusively the 4-bromo product; the 2-bromo isomer requires a distinct multi-step synthesis. This specific substitution pattern—bromine ortho to nitrile, flanked by fluorine—is essential for constructing quinazoline kinase inhibitor cores (see WO2004/65388) and amidobenzimidazole STING agonists. Procuring this exact CAS ensures regiochemical fidelity in cross-coupling and heterocycle formation. Available in ≥97% purity with full analytical documentation. For R&D and further manufacturing use only.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 425379-37-9
Cat. No. B1344139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-difluorobenzonitrile
CAS425379-37-9
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)Br)F)F
InChIInChI=1S/C7H2BrF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
InChIKeyKDDKQAPQOJGHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-difluorobenzonitrile (CAS 425379-37-9): A Key Halogenated Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-3,5-difluorobenzonitrile (CAS 425379-37-9) is a highly functionalized aromatic building block characterized by a benzene core substituted with a nitrile group at the 1-position, a bromine atom at the 2-position, and fluorine atoms at the 3- and 5-positions . This specific halogenation pattern imparts a unique electronic profile and a set of orthogonal reactive sites, making it a versatile intermediate in the synthesis of complex molecules for medicinal chemistry and agrochemical research . Its primary utility lies in its ability to undergo selective transformations at the bromine and nitrile positions, enabling its incorporation into diverse heterocyclic scaffolds.

Why Generic Halogenated Benzonitriles Cannot Substitute for 2-Bromo-3,5-difluorobenzonitrile in Advanced Synthesis


The substitution pattern of 2-bromo-3,5-difluorobenzonitrile is not trivial. Direct bromination of the more accessible 3,5-difluorobenzonitrile yields the 4-bromo isomer . Consequently, the 2-bromo isomer must be synthesized via a distinct, multi-step route, which increases its value and cost . Its specific arrangement of a bromine atom ortho to a nitrile group and flanked by fluorine atoms creates a unique electronic and steric environment. This dictates its reactivity in key transformations like Suzuki couplings and nucleophilic aromatic substitutions, where a different isomer would lead to a different regioisomer in the final product. A procurement decision for this specific CAS number is therefore a commitment to a precise synthetic pathway established in target molecule development.

Quantitative Evidence for 2-Bromo-3,5-difluorobenzonitrile: Reactivity, Purity, and Proven Synthetic Utility


Synthesis of 2-Bromo-3,5-difluorobenzonitrile: A High-Yield, Scalable Protocol from 3,5-Difluorobenzonitrile

The synthesis of the 2-bromo isomer (CAS 425379-37-9) is non-trivial and distinct from that of its 4-bromo analog. A patent WO2004/65388 describes a specific, high-yielding protocol using 3,5-difluorobenzonitrile as the starting material and 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [1]. This method avoids the formation of the 4-bromo isomer, which is the dominant product from direct bromination .

Organic Synthesis Process Chemistry Halogenation

Commercial Purity and Hazard Profile of 2-Bromo-3,5-difluorobenzonitrile

Reputable suppliers offer 2-Bromo-3,5-difluorobenzonitrile at a standard purity of 95% or higher, with some providing up to 97% purity . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These specifications and hazard classifications are essential for procurement, handling, and regulatory compliance.

Chemical Procurement Safety Quality Control

Key Intermediate in the Synthesis of Kinase Inhibitor Scaffolds

2-Bromo-3,5-difluorobenzonitrile is explicitly used as a precursor for constructing quinazoline cores, a privileged scaffold in kinase inhibitor drug discovery . In a patent example (WO2004/65388), it is used to synthesize a complex imidazo[1,2-c]pyrimidin-3-yl-biphenyl-2-carbonitrile derivative [1]. While direct biological activity of the building block is not the relevant metric, its role in generating a known pharmacophore is a key differentiator from other halogenated benzonitriles.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Utility as a Reactant in STING Agonist Synthesis

2-Bromo-3,5-difluorobenzonitrile is a key reactant in the synthesis of substituted amidobenzimidazole dimers, which function as modulators of the Stimulator of Interferon Genes (STING) pathway, an important target in immuno-oncology [1]. The compound undergoes a reaction sequence involving tetrakis(triphenylphosphine)palladium, sodium azide, dimethyl sulfide, and ozone to form a 2,4-difluoro-6-(1H-tetrazol-5-yl)benzaldehyde intermediate [2].

Immuno-Oncology STING Agonists Drug Discovery

Key Application Scenarios for 2-Bromo-3,5-difluorobenzonitrile in Pharmaceutical and Agrochemical R&D


Synthesis of Quinazoline-Based Kinase Inhibitors for Cancer Research

This building block is specifically employed in the synthesis of quinazoline cores, a fundamental scaffold in many kinase inhibitors . The ortho-bromo substituent enables selective palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted to various heterocycles. Researchers following established synthetic routes for kinase inhibitor development, such as those outlined in patent WO2004/65388, must procure 2-Bromo-3,5-difluorobenzonitrile to ensure the correct regioisomer is produced .

Preparation of STING Pathway Modulators for Immuno-Oncology

2-Bromo-3,5-difluorobenzonitrile serves as a crucial starting material for synthesizing amidobenzimidazole dimers that act as STING agonists, a promising class of immunotherapeutics . The molecule's specific reactivity profile, particularly the ability to convert the nitrile to a tetrazole and the bromine to other functional groups, is essential for constructing the target pharmacophore. Procuring this compound is mandatory for replicating the synthetic methods disclosed in patents for this novel drug class .

Development of Novel Fluorinated Agrochemicals

Fluorinated aromatic compounds are highly valued in agrochemical research for their enhanced metabolic stability and bioavailability . The presence of a nitrile group, a bromine handle for diversification, and two fluorine atoms makes 2-Bromo-3,5-difluorobenzonitrile an ideal intermediate for building a library of novel fluorinated herbicides or fungicides . Its use in cross-coupling reactions allows for the rapid exploration of chemical space around the 3,5-difluorobenzonitrile core.

General Cross-Coupling for Complex Molecule Construction

The ortho-bromo substituent in 2-Bromo-3,5-difluorobenzonitrile is an excellent leaving group for palladium-catalyzed reactions like Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds to create more complex biaryl and functionalized aromatic systems . This reactivity is foundational for constructing diverse chemical libraries in medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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